molecular formula C6H4N6 B2791537 4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile CAS No. 58390-42-4

4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile

Cat. No.: B2791537
CAS No.: 58390-42-4
M. Wt: 160.14
InChI Key: IBDFEAAYRWQLBK-UHFFFAOYSA-N
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Description

4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile is a heterocyclic compound with the molecular formula C6H4N6 It is characterized by a fused ring structure consisting of a pyrazole ring and a triazine ring, with an amino group at the 4-position and a cyano group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile typically involves the construction of the pyrazolotriazine skeleton followed by functionalization. One common method starts with 5-aminopyrazole, which undergoes diazotization to form a diazonium salt. This intermediate is then reacted with malononitrile to form the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Cyclization: The cyano group can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield N-alkyl or N-acyl derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or interfere with DNA replication, leading to its potential anticancer effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile is unique due to its specific functional groups (amino and cyano) and its potential versatility in various applications, from pharmaceuticals to materials science. Its ability to undergo diverse chemical reactions further enhances its utility in synthetic chemistry.

Properties

IUPAC Name

4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N6/c7-3-4-6(8)12-5(11-10-4)1-2-9-12/h1-2H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDFEAAYRWQLBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=NC(=C(N2N=C1)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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